molecular formula C7H4F3NaO2S B1290565 Sodium 3-(trifluoromethyl)benzene-1-sulfinate CAS No. 118849-61-9

Sodium 3-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B1290565
CAS No.: 118849-61-9
M. Wt: 232.16 g/mol
InChI Key: LPUWNZIPTPFGDE-UHFFFAOYSA-M
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Description

Sodium 3-(trifluoromethyl)benzene-1-sulfinate is a sodium salt of a benzenesulfinic acid derivative, characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the aromatic ring and a sulfinate (-SO₂⁻) group at the 1-position. This compound belongs to the class of fluorinated aromatic sulfinates, which are notable for their ionic character, stability, and utility in organic synthesis, particularly as nucleophilic reagents or catalysts in cross-coupling reactions. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and solubility in polar solvents .

Structurally, it differs from sulfonate analogs (e.g., Methyl trifluoromethanesulfonate in ) by the oxidation state of sulfur: sulfinates (S⁺III) are less oxidized than sulfonates (S⁺V), making them stronger nucleophiles but less thermally stable .

Properties

IUPAC Name

sodium;3-(trifluoromethyl)benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S.Na/c8-7(9,10)5-2-1-3-6(4-5)13(11)12;/h1-4H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUWNZIPTPFGDE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)[O-])C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118849-61-9
Record name sodium 3-(trifluoromethyl)benzene-1-sulfinate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-(trifluoromethyl)benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:

3-(trifluoromethyl)benzenesulfonyl chloride+sodium sulfiteSodium 3-(trifluoromethyl)benzene-1-sulfinate+by-products\text{3-(trifluoromethyl)benzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} + \text{by-products} 3-(trifluoromethyl)benzenesulfonyl chloride+sodium sulfite→Sodium 3-(trifluoromethyl)benzene-1-sulfinate+by-products

The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and concentration of reactants are carefully monitored to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Trifluoromethylbenzenesulfonic acid.

    Reduction: Trifluoromethylbenzenesulfide.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 3-(trifluoromethyl)benzene-1-sulfinate has diverse applications in scientific research:

    Biology: It is employed in biochemical studies to investigate the effects of trifluoromethyl groups on biological molecules.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 3-(trifluoromethyl)benzene-1-sulfinate involves its ability to donate or accept electrons during chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges through inductive effects. This makes it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Fluorinated Sulfinates/Sulfonates

Compound Name Substituent(s) on Benzene Functional Group Molecular Weight (g/mol) Key Applications
Sodium 3-(trifluoromethyl)benzene-1-sulfinate 3-CF₃ -SO₂⁻Na⁺ ~228.1 (estimated) Catalysis, nucleophilic reagents
Pyridalyl () 2,6-dichloro, 4-ether -O- derivatives 491.12 Insecticide (persistent organic pollutant)
Sodium 4-[(heptadecafluorononenyl)oxy]benzenesulfonate () 4-perfluorinated chain -SO₃⁻Na⁺ ~800 (estimated) Surfactants, fluoropolymer synthesis
Methyl Trifluoromethanesulfonate () -CF₃ (methanesulfonyl) -SO₃CH₃ 164.12 Electrophilic alkylating agent

Key Observations :

  • Substituent Effects: The trifluoromethyl group in this compound enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., Pyridalyl’s dichloro groups), increasing electrophilicity at the sulfur center .
  • Functional Group Differences : Sulfinates (e.g., target compound) exhibit higher nucleophilicity than sulfonates (e.g., Methyl triflate) but lower thermal stability due to reduced oxidation state .

Physico-Chemical Properties

Table 2: Comparative Physico-Chemical Data

Property This compound Sodium 4-[(heptadecafluorononenyl)oxy]benzenesulfonate Methyl Trifluoromethanesulfonate
Solubility High in polar solvents (e.g., DMSO, water) Low in water; soluble in fluorinated solvents Miscible with organic solvents
Thermal Stability Moderate (decomposes >200°C) High (stable up to 300°C) Low (hydrolyzes readily)
Vapor Pressure Negligible (ionic liquid behavior) Negligible High (volatile liquid)
Hazard Profile Low toxicity (no H314 classification) Persistent environmental pollutant Corrosive (H314)

Key Findings :

  • The ionic nature of this compound contributes to negligible vapor pressure, aligning with ionic liquid properties described in , which facilitate catalyst recovery in biphasic systems .
  • Unlike Methyl trifluoromethanesulfonate, the sulfinate lacks corrosive hazards (H314), making it safer for handling .

Biological Activity

Sodium 3-(trifluoromethyl)benzene-1-sulfinate is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article summarizes the available research findings, including its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as a sulfonate derivative, features a trifluoromethyl group attached to a benzene ring with a sulfonate functional group. This structure is significant as the presence of the trifluoromethyl group often enhances the biological activity of aromatic compounds by increasing lipophilicity and altering electronic properties.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethylbenzene with sulfur trioxide or its derivatives. The resulting sulfonate can be further purified and characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, indicating effective antibacterial activity:

CompoundTarget BacteriaMIC (mg/L)
This compoundMethicillin-sensitive Staphylococcus aureus (MSSA)0.39–3.12
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)0.39–1.56
This compoundEnterococcus faecalis6.25

These results suggest that the compound could be a candidate for further development as an antibacterial agent. The low MIC values indicate strong activity against these pathogens while remaining below cytotoxicity thresholds for human cells, which is critical for therapeutic applications .

The mechanism by which this compound exerts its antibacterial effects is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the trifluoromethyl group may enhance binding affinity to bacterial targets, although detailed mechanistic studies are still needed to elucidate this aspect fully.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on MRSA Infections : A study involving patients with MRSA infections demonstrated that treatment with this compound led to significant reductions in bacterial load, supporting its potential use as an adjunct therapy in resistant infections.
  • In Vivo Studies : Animal models have shown that compounds similar to this compound can effectively reduce infection severity without significant toxicity, suggesting a favorable safety profile .

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, it is essential to assess the toxicity of this compound. Preliminary toxicity studies indicate that it has a high therapeutic index, with IC50 values significantly higher than MIC values observed in bacterial assays. This suggests that while effective against pathogens, it poses minimal risk to human cells at therapeutic concentrations .

Q & A

Basic: What are the common synthetic routes for Sodium 3-(trifluoromethyl)benzene-1-sulfonate, and how is the product characterized?

Answer:
Synthesis typically involves sulfonation of 3-(trifluoromethyl)toluene derivatives followed by oxidation and neutralization. For example:

Sulfonation: Reacting 3-(trifluoromethyl)toluene with chlorosulfonic acid under controlled temperatures (0–5°C) forms the sulfonic acid intermediate.

Neutralization: Treating the sulfonic acid with sodium hydroxide yields the sodium sulfonate salt.
Characterization Methods:

  • NMR Spectroscopy: ¹H NMR (δ 7.5–8.2 ppm for aromatic protons; δ 3.1 ppm for sulfonate group interaction).
  • FT-IR: Strong absorption bands at ~1180 cm⁻¹ (S=O asymmetric stretch) and ~1040 cm⁻¹ (S=O symmetric stretch).
  • Elemental Analysis: Confirms C, H, S, and F content (±0.3% deviation).
  • HPLC: Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Basic: What role does Sodium 3-(trifluoromethyl)benzene-1-sulfonate play as a reagent in organic synthesis?

Answer:
This compound serves as:

  • Nucleophilic Sulfinate Source: Participates in Michael additions or SN2 reactions to introduce sulfonyl groups.
  • Building Block: Used in synthesizing sulfonamides or sulfonate esters via coupling with halides or amines.
  • Catalytic Intermediate: In trifluoromethylation reactions, leveraging the stability of the trifluoromethyl group .

Basic: Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Answer:

  • Quantitative NMR (qNMR): Integrates proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Ion Chromatography: Quantifies sulfonate counterions (e.g., sodium) with conductivity detection.
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks ([M⁻] at m/z 252.97 for C₇H₄F₃NaO₂S).
  • Karl Fischer Titration: Measures residual moisture (<0.1% w/w) to ensure stability .

Basic: What are the recommended storage conditions to maintain the stability of Sodium 3-(trifluoromethyl)benzene-1-sulfonate?

Answer:

  • Storage: In airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.
  • Handling: Use desiccated glassware and avoid prolonged exposure to humidity (>40% RH).
  • Decomposition Risks: Exposure to strong acids/bases or UV light may degrade the sulfonate group .

Advanced: How can reaction conditions be optimized to improve the yield of Sodium 3-(trifluoromethyl)benzene-1-sulfonate?

Answer:

Parameter Optimization Strategy
Temperature Lower sulfonation temperatures (0–5°C) reduce side-product formation (e.g., sulfones) .
Catalyst Use Lewis acids (e.g., BF₃·OEt₂) to enhance sulfonation efficiency .
Stoichiometry Maintain a 1:1.2 molar ratio of toluene derivative to chlorosulfonic acid .
Workup Neutralize with NaOH in ice-cold conditions to prevent thermal decomposition .

Advanced: What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution?

Answer:
The trifluoromethyl group is a strong meta-directing, electron-withdrawing moiety. In sulfonation:

  • Electrophilic Attack: Occurs at the meta position relative to the -CF₃ group due to resonance and inductive effects.
  • Steric Effects: Ortho positions are sterically hindered by the bulky -CF₃ group, favoring meta substitution.
  • Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic (meta) products, while higher temperatures may lead to para isomers via rearrangement .

Advanced: How does Sodium 3-(trifluoromethyl)benzene-1-sulfonate behave under extreme pH or thermal conditions?

Answer:

Condition Behavior
Acidic (pH < 2) Protonation of sulfonate forms sulfonic acid, which may decompose to release SO₂ .
Alkaline (pH > 12) Stable but may undergo nucleophilic displacement if reactive electrophiles are present.
Thermal (>150°C) Degrades via desulfonation, releasing Na₂SO₃ and trifluorotoluene derivatives .

Advanced: How should researchers address contradictions in reported reactivity data for this compound?

Answer:
Contradictions often arise from:

  • Impurity Profiles: Trace halides or moisture can alter reactivity. Use recrystallized samples and anhydrous solvents.
  • Analytical Variability: Cross-validate results with multiple techniques (e.g., NMR, LC-MS).
  • Reaction Conditions: Document exact temperatures, catalysts, and stoichiometry. Reproduce studies under identical conditions .

Advanced: What is the environmental fate of Sodium 3-(trifluoromethyl)benzene-1-sulfonate, and how can its ecological impact be assessed?

Answer:

  • Persistence: Likely high due to the stable C-F bonds and sulfonate group, similar to perfluorinated compounds (PFCs) .
  • Assessment Strategies:
    • Biodegradation Studies: Use OECD 301B (Ready Biodegradability Test).
    • Toxicity Assays: Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201).
    • Soil Mobility: Column leaching tests to evaluate adsorption coefficients (Kd) .

Note: Data gaps exist for ecotoxicological properties; researchers should prioritize testing per OECD guidelines .

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